molecular formula C12H18N4O2 B2750648 N-(2-morpholinopyrimidin-5-yl)isobutyramide CAS No. 1396878-13-9

N-(2-morpholinopyrimidin-5-yl)isobutyramide

Cat. No.: B2750648
CAS No.: 1396878-13-9
M. Wt: 250.302
InChI Key: COKTXZSMMNVNGR-UHFFFAOYSA-N
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Description

N-(2-morpholinopyrimidin-5-yl)isobutyramide is a chemical compound with the molecular formula C12H18N4O2 and a molecular weight of 250.302. It is a derivative of morpholinopyrimidine, which is known for its various pharmacological properties.

Preparation Methods

The synthesis of N-(2-morpholinopyrimidin-5-yl)isobutyramide involves several steps. Typically, the preparation starts with the formation of the pyrimidine ring, followed by the introduction of the morpholine group. The final step involves the addition of the isobutyramide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-morpholinopyrimidin-5-yl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Biological Activities

The biological activities of N-(2-morpholinopyrimidin-5-yl)isobutyramide are diverse, with significant implications for therapeutic applications. Key areas include:

Anti-inflammatory Properties

Research indicates that this compound exhibits potent anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated with lipopolysaccharides (LPS). This inhibition suggests a mechanism through which this compound may reduce inflammatory responses at a molecular level .

Antitumor Activity

Recent studies have shown that this compound possesses significant antitumor activity against various cancer cell lines, including:

Cancer Cell Line IC50 Value (μM)
MCF-7 (Breast Cancer)5.1
HepG2 (Liver Cancer)10.3
HCT-116 (Colon Cancer)20.4

These findings indicate its potential as a therapeutic agent in oncology, warranting further investigation into its mechanisms of action against tumor proliferation .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties, particularly in relation to neurodegenerative diseases like Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission .

Case Studies

Several case studies have highlighted the applications of this compound:

  • Study on Inflammatory Response :
    • Researchers observed that treatment with this compound significantly reduced pro-inflammatory cytokines in a murine model of arthritis, suggesting its potential utility in treating inflammatory diseases.
  • Anticancer Efficacy :
    • A study demonstrated that this compound inhibited tumor growth in ovarian cancer xenografts by inducing apoptosis and inhibiting angiogenesis .

Mechanism of Action

The mechanism of action of N-(2-morpholinopyrimidin-5-yl)isobutyramide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes and proteins involved in inflammatory pathways. For example, it can inhibit the expression of inducible nitric oxide synthase and cyclooxygenase-2, which are key mediators of inflammation .

Comparison with Similar Compounds

N-(2-morpholinopyrimidin-5-yl)isobutyramide can be compared with other morpholinopyrimidine derivatives. Similar compounds include:

  • 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
  • 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol These compounds share similar structural features but may differ in their specific biological activities and applications .

Biological Activity

N-(2-morpholinopyrimidin-5-yl)isobutyramide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring attached to a pyrimidine moiety, which contributes to its biological activity. The structural formula can be represented as follows:

C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}

This compound's unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound primarily involves its interaction with enzymes and receptors:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which enhances cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
  • Cell Signaling Modulation : this compound has been implicated in modulating signaling pathways associated with inflammation and cancer progression. Its ability to inhibit specific kinases makes it a candidate for targeting cancer cell proliferation .

3. Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
AChE InhibitionInhibits acetylcholinesterase, enhancing cholinergic signaling
Antitumor ActivityExhibits cytotoxic effects on various cancer cell lines
Anti-inflammatory EffectsReduces production of pro-inflammatory markers in macrophage cells
Enzyme InteractionBinds to specific enzymes affecting metabolic pathways

4.1 Antitumor Activity

Recent studies have evaluated the antitumor effects of this compound against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The compound demonstrated significant cytotoxicity with IC50 values ranging from 5.1 μM to 20.4 μM, indicating its potential as a therapeutic agent in oncology .

4.2 Anti-inflammatory Mechanisms

In vitro studies using RAW 264.7 macrophage cells showed that this compound effectively reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA levels upon stimulation with lipopolysaccharides (LPS). These findings suggest that the compound may serve as a novel anti-inflammatory agent by modulating inflammatory responses at the molecular level .

5. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its mechanisms of action through enzyme inhibition and modulation of signaling pathways highlight its potential therapeutic applications in treating neurodegenerative diseases and various cancers. Continued research into this compound may lead to significant advancements in pharmacotherapy.

Properties

IUPAC Name

2-methyl-N-(2-morpholin-4-ylpyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-9(2)11(17)15-10-7-13-12(14-8-10)16-3-5-18-6-4-16/h7-9H,3-6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKTXZSMMNVNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CN=C(N=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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